Mequidox
Overview
Description
Mequidox, also known as MEQ, is a compound that has been the subject of various studies due to its interesting properties and potential applications. The research on Mequidox spans from its synthesis to its molecular structure analysis and physical and chemical properties.
Synthesis Analysis
The synthesis of Mequidox-related compounds has been explored through different methods. One such method involves the environmentally friendly vapor phase synthesis of alkylquinolines, specifically 2-methyl-8-ethylquinoline (MEQUI), which is synthesized from ethylene glycol and an excess of 2-ethylaniline using K10 montmorillonite as a catalyst. The reaction conditions, such as temperature, the presence of a reducing atmosphere, and the addition of water, are crucial for the synthesis process . Another related compound, mequitazine, an antihistaminic drug, has been synthesized using palladium-catalyzed allylic alkylation in mild conditions, showcasing the versatility of synthetic approaches for these types of molecules .
Molecular Structure Analysis
The molecular structure of Mequidox has been elucidated through a combination of experimental and theoretical studies. Nuclear magnetic resonance (NMR) analyses, Fourier-transform infrared (FT-IR) spectra, and density functional theory (DFT) calculations have been employed to determine the geometric structure, vibrational frequencies, and chemical shifts of Mequidox and its derivative, 1,4-bisdesoxymequindox (1,4-BDM). These studies have provided detailed insights into the molecular conformation of these compounds, with theoretical results showing good agreement with observed spectra .
Chemical Reactions Analysis
While specific chemical reactions involving Mequidox itself are not detailed in the provided papers, the synthesis methods mentioned offer insights into the types of chemical reactions that these compounds can undergo. For example, the vapor phase synthesis of MEQUI suggests possible reaction pathways that involve the interaction of organic molecules on solid catalysts . The palladium-catalyzed synthesis of mequitazine indicates the potential for Mequidox derivatives to participate in complex organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of Mequidox have been studied through various analytical techniques. The bond dissociation enthalpy and the heat of formation for Mequidox and its derivatives have been computed, providing valuable information about their stability and reactivity. These properties are essential for understanding the behavior of these compounds under different conditions and for their potential applications .
In addition to the studies on Mequidox, research on mechanochemical synthesis, which is a method of conducting reactions by grinding solid reactants together with minimal or no solvent, provides a broader context for the synthesis of complex molecules. This method is noted for its practicality, sustainability, and the opportunities it offers for cleaner synthesis, which could be relevant for the future production of Mequidox and related compounds .
Overall, the research on Mequidox and related compounds encompasses a range of synthetic methods, molecular analyses, and property evaluations, contributing to a comprehensive understanding of these molecules.
Scientific Research Applications
Neurometabolic Therapy for Cerebrovascular Diseases : Research on the application of electrophoresis of mexidol and dimephosphon for treating cerebrovascular diseases shows promising results. These therapies are used in combination with magnetic fields and darsonvalization to correct brain metabolism and improve clinical dynamics in patients with cerebrovascular diseases (Penionzhkevich & Gorbunov, 2009).
Metabolic Response of Mice to Mequindox : A study examining the metabolic response of mice to mequindox, a veterinary antibiotic, using metabonomics, found that low dose levels had no adverse effects. However, higher doses caused suppression of glycolysis and stimulation of fatty acid oxidation, along with oxidative stress and disruption of amino acid metabolism (Zhao et al., 2011).
Long-term Dose-Dependent Response in Rats : Another research showed that high doses of mequindox led to adrenal damage and steroid hormone decrease in male rats. This study raises concerns about its long-term toxicity and suggests involvement in oxidative stress and steroid hormone biosynthesis pathway (Huang et al., 2009).
Genotoxicity and Carcinogenicity in Mice : Mequindox was found to increase the frequency of micronucleated normochromatic erythrocytes in bone marrow cells of mice and increase the incidence of tumors, indicating its potential as a genotoxic carcinogen (Liu et al., 2018).
Distribution and Elimination in Animals : The study on the disposition and elimination of mequindox in rats, pigs, and chickens aimed to identify the marker residue and target tissue for residue monitoring in food animals. It found that most MEQ was rapidly excreted and identified major metabolites in these species (Huang et al., 2015).
Endocrine and Reproductive Toxicity in Rats : Long-term treatment with mequindox in male Wistar rats induced oxidative stress and altered gene expression related to steroidogenesis, suggesting its potential to cause reproductive toxicity (Ihsan et al., 2011).
Metabolism in Isolated Rat Liver Cells : A study on the metabolism of mequindox in isolated rat liver cells identified new metabolites and provided insights into its metabolic pathways, including N → O group reduction and acetyl hydroxylation (Li et al., 2014).
properties
IUPAC Name |
(3-methyl-4-oxido-1-oxoquinoxalin-1-ium-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-7-10(6-13)12(15)9-5-3-2-4-8(9)11(7)14/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRHTYDFTZJMLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C2=CC=CC=C2N1[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30168667 | |
Record name | Mequidox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mequidox | |
CAS RN |
16915-79-0 | |
Record name | MEQUIDOX | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352521 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mequidox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30168667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MEQUIDOX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UV6363I81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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